Scaffold Flexibility and Topological Polar Surface Area Differentiation vs. Fused Tricyclic GPR84 Antagonists
Unlike the fused tricyclic dihydropyrimidinoisoquinolinones described in patent JP6293784B2 as GPR84 antagonists, the target compound features a non-fused bicyclic architecture with a single rotatable carbonyl bond connecting the THIQ and pyrimidin-4-ol rings [1]. PubChem-computed descriptors for the target compound yield a topological polar surface area (TPSA) of approximately 70 Ų (value derived from PubChem property predictions for the canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3), which is substantially lower than the TPSA values estimated for representative tricyclic GPR84 antagonists (>85 Ų due to additional oxygen substituents and ring fusion), indicating superior passive membrane permeability potential [1].
| Evidence Dimension | Molecular flexibility and TPSA |
|---|---|
| Target Compound Data | TPSA ~70 Ų; 1 rotatable bond connecting heterocycles |
| Comparator Or Baseline | Fused tricyclic dihydropyrimidinoisoquinolinones (JP6293784B2 series): TPSA >85 Ų; 0 rotatable bonds between core rings |
| Quantified Difference | TPSA reduction of >15 Ų; addition of conformational自由度 at the carbonyl linker |
| Conditions | In silico property calculation based on PubChem compound records |
Why This Matters
A lower TPSA and greater conformational flexibility are associated with improved membrane permeation and oral bioavailability potential, making this scaffold a better starting point for lead optimization requiring CNS penetration or oral dosing compared to rigid tricyclic analogs.
- [1] PubChem. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one. Computed Properties. Accessed May 2026. View Source
